Boc-glu-ome

Description

The exact mass of the compound Boc-glu-ome is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-glu-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-glu-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYAFKXUQMTLPL-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427017 |

Source

|

| Record name | BOC-GLU-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72086-72-7 |

Source

|

| Record name | BOC-GLU-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-glutamic acid α-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

what is the structure of Boc-glu(ome)-oh

An In-depth Technical Guide to N-α-(tert-butoxycarbonyl)-L-glutamic acid γ-methyl ester (Boc-L-Glu(OMe)-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-L-Glu(OMe)-OH, a crucial derivative of glutamic acid used extensively in peptide synthesis. We will delve into its chemical structure, physicochemical properties, and its primary application as a building block in Solid-Phase Peptide Synthesis (SPPS), complete with a detailed experimental protocol and workflow visualizations.

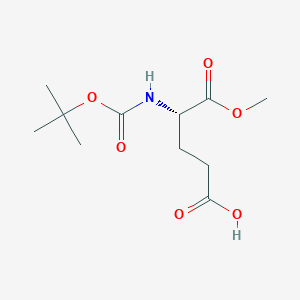

Chemical Structure and Physicochemical Properties

Boc-L-Glu(OMe)-OH is an L-glutamic acid derivative strategically modified with two protecting groups to allow for controlled, sequential reactions in peptide synthesis. Its formal name is (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.[1]

The molecule consists of three key components:

-

L-Glutamic Acid: The core chiral amino acid scaffold.

-

Boc (tert-butoxycarbonyl) Group: An acid-labile protecting group attached to the α-amino group (Nα). This group prevents the amine from reacting out of turn and can be selectively removed under mild acidic conditions.[2][3]

-

Methyl Ester (OMe): A protecting group on the side-chain γ-carboxyl group (Cγ). This prevents the side chain from forming amide bonds during peptide coupling.[2]

These orthogonal protecting groups are fundamental to its utility, providing chemists with precise control over synthetic pathways.[4]

Below is a diagram illustrating the chemical structure of Boc-L-Glu(OMe)-OH.

Caption: Chemical structure of Boc-L-Glu(OMe)-OH.

Data Presentation: Physicochemical Properties

The key quantitative properties of Boc-L-Glu(OMe)-OH are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 45214-91-3 | [1][5][6][7] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][6][7][8] |

| Molecular Weight | 261.27 g/mol | [1][7][8][9] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane | [2] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Glu(OMe)-OH is a valuable reagent for introducing glutamic acid residues into a growing peptide chain during SPPS.[2] The process involves sequential cycles of deprotection and coupling. The Boc group on the N-terminus is removed using an acid like trifluoroacetic acid (TFA), freeing the amine to react with the next activated amino acid. The methyl ester on the side chain remains intact during this process and is typically removed during the final cleavage of the peptide from the solid support using a strong acid like hydrogen fluoride (B91410) (HF).[3][4]

The workflow below illustrates a single coupling cycle using Boc-L-Glu(OMe)-OH in a typical Boc-SPPS protocol.

Caption: A single coupling cycle in Boc-SPPS.

Experimental Protocol: Boc-SPPS Coupling

This section provides a detailed methodology for the coupling of Boc-L-Glu(OMe)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Glu(OMe)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing Solvents: DCM (Dichloromethane), Methanol

-

Deprotection Solution: 25-50% TFA (Trifluoroacetic acid) in DCM

-

Neutralization Solution: 5-10% DIEA in DMF

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

If the N-terminus is Boc-protected, perform a deprotection step:

-

Treat the resin with the deprotection solution (TFA in DCM) for 1-2 minutes, then for an additional 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralize the resulting amine salt by treating the resin with the neutralization solution (DIEA in DMF) for 5-10 minutes.

-

Wash the resin again with DMF (3x) to remove excess base.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Boc-L-Glu(OMe)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the prepared resin in the reaction vessel.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative test (beads remain yellow) indicates a successful coupling.

-

Once the reaction is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove unreacted reagents and byproducts.

-

Dry the resin under vacuum.

-

The resulting resin now bears the newly coupled Boc-L-Glu(OMe)-OH residue, ready for the next deprotection and coupling cycle. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.[10][11][12]

References

- 1. Boc-Glu(OMe)-OH Boc-L-glutaMic acid γ-Methyl ester [chembk.com]

- 2. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BOC-GLU(OME)-OH | 45214-91-3 [chemicalbook.com]

- 6. linkpeptide.com [linkpeptide.com]

- 7. peptide.com [peptide.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

chemical properties of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester

An In-depth Technical Guide to the Chemical Properties of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester (Boc-L-Glu(OMe)-OMe), a key intermediate in peptide synthesis and medicinal chemistry.[1] It details the compound's physicochemical properties, provides established experimental protocols for its synthesis and analysis, and includes workflow visualizations to aid in experimental design. The information is curated for professionals in research and drug development.

Physicochemical Properties

N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester is a derivative of L-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and both carboxylic acid groups are esterified with methyl groups.[1] This dual protection makes it a stable and versatile building block in synthetic chemistry.[2] The compound typically appears as a white to off-white solid powder or crystal.[3][4]

The quantitative chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₆ | [2][3][5][6] |

| Molecular Weight | 275.30 g/mol | [3][4][5] |

| Exact Mass | 275.13688739 Da | [3][5] |

| CAS Number | 59279-60-6 | [3][6][7] |

| Appearance | White to Almost white powder to crystal | [3][4] |

| Melting Point | 43.0 to 47.0 °C | [3] |

| Boiling Point | 370.9 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Purity (Typical) | >98.0% (HPLC) | [4][8] |

| Optical Rotation | [α]₂₀/D = +13.0 to +16.0° (c=1, CHCl₃) | |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester are crucial for its effective application.

Synthesis Protocol

A common and efficient method for synthesizing Boc-L-Glu(OMe)-OMe involves a two-step process starting from L-glutamic acid.[8] The overall yield for this process is reported to be over 85%, with purities exceeding 99.5%.[8]

Step 1: Esterification to L-Glutamic acid dimethyl ester hydrochloride

-

To a reaction vessel, add L-glutamic acid and methanol (B129727).[8] The molar ratio of L-glutamic acid to methanol is typically between 1.0:3 and 1.0:8.[8]

-

Cool the mixture to a preset temperature, typically between 8-25 °C.[8]

-

Slowly add thionyl chloride (SOCl₂) while maintaining the temperature.[9]

-

After the addition is complete, heat the mixture to 30-60 °C and stir for approximately 2 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[8][9]

-

Remove the solvent under reduced pressure to obtain L-Glutamic acid dimethyl ester hydrochloride as a solid or oil.[8][9]

-

The solid can be further purified by stirring (pulping) with ethyl acetate (B1210297), followed by filtration and drying.[8]

Step 2: Boc Protection

-

Add the L-Glutamic acid dimethyl ester hydrochloride obtained in Step 1 to a reaction vessel containing ethyl acetate and water.[8]

-

Adjust the pH of the mixture to 9-10 using a base such as sodium hydroxide.[8]

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture and stir for approximately 12 hours.[8]

-

After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute hydrochloric acid and a half-saturated brine solution.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[8]

Step 3: Crystallization and Purification

-

Dissolve the crude product in a suitable solvent.

-

Induce crystallization by adding an anti-solvent, such as petroleum ether, and optionally, a small amount of seed crystal.[8]

-

Collect the resulting solid powder by suction filtration and dry it to obtain the final product, N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester.[8]

Analytical Protocols

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is employed.

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.

-

Methodology: Reversed-phase HPLC is commonly used.[1]

-

Column: C18 column.[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.[1]

-

Detection: UV detection.

-

Expected Result: Purity is often reported as >98.0%.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure.

-

Methodology: ¹H NMR and ¹³C NMR spectra are recorded.[8][10]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[8]

-

Expected ¹H NMR Peaks: Key signals include a singlet around δ 1.44 ppm corresponding to the nine protons of the Boc group's tert-butyl moiety.[1]

3. Mass Spectrometry (MS)

-

Purpose: To verify the molecular weight and elemental composition.

-

Methodology: Electrospray ionization (ESI) is a suitable technique.

-

Expected Result: The analysis should confirm the molecular weight of 275.30 g/mol and the exact mass of 275.13688739 Da.[3][5]

Mandatory Visualizations

The following diagrams illustrate the key workflows associated with N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester.

Caption: Synthesis workflow for Boc-L-Glu(OMe)-OMe.

Caption: Standard analytical workflow for quality control.

References

- 1. L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Glu(OMe)-OMe (N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester) | Amino Acid Derivatives | 59279-60-6 | Invivochem [invivochem.com]

- 4. Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate | CymitQuimica [cymitquimica.com]

- 5. (R)-N-Boc-glutamic acid-1,5-dimethyl ester | C12H21NO6 | CID 45789903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. (R)-N-Boc-glutamic acid-1,5-dimethyl ester | 59279-60-6 [chemicalbook.com]

- 8. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. (R)-N-Boc-glutamic acid-1,5-dimethyl ester(59279-60-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH)

This technical guide provides comprehensive information on Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH), a key building block in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document outlines the physicochemical properties, detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the synthetic workflow.

Physicochemical Data

Boc-Glu(OMe)-OH is a derivative of the amino acid glutamic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain γ-carboxyl group is protected as a methyl ester. This dual protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.

| Property | Value | Citation(s) |

| CAS Number | 45214-91-3 | [1][2][3][4] |

| Molecular Weight | 261.27 g/mol | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₆ | [2][3] |

| Synonyms | N-Boc-L-glutamic acid 5-methyl ester, (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | [1][4] |

Experimental Protocols: Application in Boc-SPPS

Boc-Glu(OMe)-OH is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This methodology relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups. The entire process is a cyclical repetition of steps to elongate the peptide chain while it is anchored to an insoluble resin support.[1]

1. Resin Preparation and First Amino Acid Attachment

-

Resin Selection : Common resins for Boc-SPPS include Merrifield, PAM, BHA, or MBHA resins.[1][3] The choice depends on whether a C-terminal acid or amide is desired.

-

Swelling : The resin is swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or dimethylformamide (DMF), for 1-2 hours to ensure optimal reaction kinetics.[1][5]

-

Attachment of the C-terminal Amino Acid : The first Boc-protected amino acid is covalently attached to the resin. For Merrifield resins, this is often achieved by reacting the cesium salt of the Boc-amino acid with the chloromethylated resin in DMF.[1][3]

2. The Synthesis Cycle

The following three steps are repeated for each amino acid, including Boc-Glu(OMe)-OH, to be incorporated into the peptide sequence.

-

Step A: Nα-Boc Deprotection

-

Swell the peptide-resin in DCM.

-

Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 30 minutes at room temperature to remove the Nα-Boc group.[1][2][3]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.[1] The newly exposed N-terminal amine is now a TFA salt.

-

-

Step B: Neutralization

-

To enable the subsequent coupling reaction, the N-terminal TFA salt must be converted to the free amine.

-

Treat the peptide-resin with a 5-10% solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or DMF.[2]

-

Wash the resin with DCM and/or DMF to remove excess base and the resulting salt.

-

-

Step C: Amino Acid Coupling

-

The incoming Boc-amino acid (e.g., Boc-Glu(OMe)-OH) is activated to facilitate peptide bond formation. Common activation methods involve reagents like HBTU/HOBt or BOP in the presence of an activator base like DIEA.[2][4]

-

Dissolve 2.0 equivalents of the Boc-amino acid (relative to resin substitution) and the coupling reagents in DMF.[2]

-

Add the activation solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Wash the resin extensively with DMF and DCM to remove all soluble reagents and byproducts, yielding the elongated, Nα-Boc-protected peptide-resin.

-

3. Final Cleavage and Deprotection

-

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups (including the methyl ester of the glutamic acid side-chain) must be removed.

-

In the Boc/Bzl strategy, this is typically accomplished in a single step using strong, anhydrous acids.[6]

-

The most common reagent for this final cleavage is anhydrous hydrogen fluoride (B91410) (HF), often used with scavengers (e.g., anisole, cresol) to protect sensitive residues from side reactions.[1][6]

-

The dried peptide-resin is treated with HF at 0°C for 1-2 hours in a specialized apparatus.[1]

-

After the reaction, the HF is carefully evaporated, and the crude peptide is precipitated and washed with cold diethyl ether. The final product can then be purified using techniques such as reverse-phase HPLC.

Visualized Workflow: Boc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis using the Boc protection strategy.

Caption: Workflow of the Boc-SPPS elongation cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Solubility of Boc-Glu(OMe)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH), a key intermediate in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document details its physicochemical properties, presents available solubility data, outlines a robust experimental protocol for solubility determination, and provides visual workflows to aid in laboratory practices.

Physicochemical Properties of Boc-Glu(OMe)-OH

Boc-Glu(OMe)-OH is a derivative of L-glutamic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxylic acid is esterified with a methyl group. These modifications significantly influence its solubility profile compared to the parent amino acid.

| Property | Value |

| CAS Number | 45214-91-3 |

| Molecular Formula | C₁₁H₁₉NO₆ |

| Molecular Weight | 261.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-77 °C |

Solubility Profile of Boc-Glu(OMe)-OH

Qualitative Solubility of Boc-Glu(OMe)-OH:

-

Soluble in: Methanol, Dichloromethane (DCM)[1]

Quantitative Solubility of Structurally Related Compounds

To provide a comparative framework, the following table summarizes the quantitative solubility of closely related N-Boc protected amino acids. This data can serve as a useful estimation for solvent selection in the absence of specific data for Boc-Glu(OMe)-OH.

| Compound | Solvent | Solubility | Conditions |

| N-Boc-L-glutamic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (404.45 mM) | Requires sonication. Freshly opened DMSO is recommended as hygroscopic DMSO can affect solubility.[4] |

| Boc-Glu(OMe)-OMe | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (363.24 mM) | Requires sonication.[5] |

| Boc-Val-OH | N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[6] |

It is imperative to note that the substitution of the free carboxylic acid with a methyl ester in Boc-Glu(OMe)-OH will alter its polarity and hydrogen bonding capabilities, thus influencing its solubility relative to N-Boc-L-glutamic acid.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of Boc-Glu(OMe)-OH in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.

Materials:

-

Boc-Glu(OMe)-OH

-

Selected organic solvent (e.g., Dichloromethane, Methanol, N,N-Dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed, clean, and dry evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-Glu(OMe)-OH to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled environment (e.g., a water bath set to 25 °C).

-

Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and filter the supernatant directly into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of Boc-Glu(OMe)-OH.

-

Dry the sample to a constant weight.

-

Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Boc-Glu(OMe)-OH by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can then be expressed in the desired units (e.g., mg/mL, g/100mL).

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant collected (mL))

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of protected amino acids.

Caption: Experimental workflow for determining the solubility of Boc-Glu(OMe)-OH.

Caption: Key factors influencing the solubility of Boc-Glu(OMe)-OH.

References

The Strategic Role of Methyl Ester in Glutamic Acid Derivatives: A Technical Guide for Drug Development

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted role of methyl ester modification in glutamic acid derivatives. We delve into the core chemical principles, biological implications, and practical applications of this strategy, with a focus on peptide synthesis, prodrug design, and neuroscience research. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to support the advancement of innovative therapeutic agents.

Introduction: The Versatility of Glutamic Acid and the Importance of Derivatization

Glutamic acid, a non-essential amino acid, is a fundamental building block for proteins and the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] Its central role in synaptic plasticity makes it crucial for cognitive functions like learning and memory.[1] The dicarboxylic acid nature of glutamic acid presents both opportunities and challenges in medicinal chemistry. Selective modification of its carboxyl groups is essential to control reactivity, enhance physicochemical properties, and modulate biological activity.

Methyl esterification is a key chemical modification in this context. It serves multiple strategic purposes, from acting as a transient protecting group in complex syntheses to forming the basis of prodrugs with enhanced pharmacokinetic profiles. This guide will explore these roles in detail.

The Role of Methyl Ester as a Protecting Group in Peptide Synthesis

In peptide synthesis, it is critical to mask the reactive side-chain carboxyl group of glutamic acid to prevent unwanted side reactions during peptide bond formation.[2] The methyl ester group serves as an effective and economical protecting group for this purpose.[3][4]

Key Advantages:

-

Prevention of Side Reactions: It prevents the formation of undesired amide bonds at the side chain.[3]

-

Orthogonality: The methyl ester can be selectively removed under conditions that do not affect other protecting groups, such as the base-labile Fmoc group used for the α-amino function, allowing for precise, stepwise synthesis.[2][4]

-

Cost-Effectiveness: Compared to other protecting groups, methyl esters offer an inexpensive alternative for large-scale synthesis.[4]

The general workflow for utilizing a methyl ester protecting group in solid-phase peptide synthesis (SPPS) is outlined below.

References

The Versatile Scaffold: A Technical Guide to Boc-Glu(OMe)-OH in the Synthesis of Unnatural Amino Acids

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of Boc-Glu(OMe)-OH as a Foundational Building Block for Unnatural Amino Acids.

In the landscape of modern drug discovery and peptide science, the ability to introduce novel functionalities into bioactive molecules is paramount. Unnatural amino acids (UAAs) offer a powerful tool to enhance peptide stability, modulate biological activity, and create unique molecular architectures. Among the versatile precursors for UAA synthesis, N-α-(tert-Butoxycarbonyl)-L-glutamic acid γ-methyl ester, commonly known as Boc-Glu(OMe)-OH, has emerged as a key building block. Its unique protecting group strategy allows for the selective modification of the side chain, paving the way for a diverse array of synthetic transformations. This technical guide provides an in-depth exploration of the core applications of Boc-Glu(OMe)-OH, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their synthetic endeavors.

Core Properties and Synthetic Utility

Boc-Glu(OMe)-OH is a derivative of glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the γ-carboxyl group is esterified as a methyl ester.[1][2] This orthogonal protection scheme is the cornerstone of its utility. The acid-labile Boc group is suitable for standard solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, while the methyl ester of the side chain offers a handle for selective deprotection and subsequent modification.[3] The compound is typically a white to off-white solid, soluble in organic solvents like methanol (B129727) and dichloromethane (B109758).[2]

Table 1: Physicochemical Properties of Boc-Glu(OMe)-OH

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₆ | [4] |

| Molecular Weight | 261.27 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in methanol, dichloromethane | [2] |

Synthesis of the Building Block: Boc-Glu(OMe)-OH

While commercially available, understanding the synthesis of Boc-Glu(OMe)-OH provides valuable context for its application. A common approach involves two key steps: the esterification of the γ-carboxyl group of L-glutamic acid followed by the protection of the α-amino group.

Experimental Protocol: Synthesis of L-Glutamic Acid-5-Methyl Ester

A preparation of L-glutamic acid-5-methyl ester with a purity of over 98% can be achieved through the esterification of glutamic acid in methanol with sulfuric acid as a catalyst.[4]

-

Reaction Setup: Suspend L-glutamic acid in methanol.

-

Catalysis: Add sulfuric acid to the suspension.

-

Reaction: Allow the reaction to proceed under controlled temperature.

-

Neutralization: After the reaction, neutralize the excess sulfuric acid with Ba(OH)₂.

-

Workup: Recover the methanol for reuse. The resulting product can be isolated with a yield of over 60%.[4]

Experimental Protocol: Boc Protection of L-Glutamic Acid-5-Methyl Ester

The subsequent Boc protection of the α-amino group can be performed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

-

Reaction Setup: Dissolve L-glutamic acid-5-methyl ester in a suitable solvent.

-

Reagent Addition: Add di-tert-butyl dicarbonate and a base (e.g., triethylamine) to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: After an aqueous workup and extraction with an organic solvent, the final product, Boc-Glu(OMe)-OH, can be isolated.

The following diagram illustrates the general workflow for the synthesis of Boc-Glu(OMe)-OH.

Incorporation into Peptides and On-Resin Side-Chain Modification

The primary application of Boc-Glu(OMe)-OH is in solid-phase peptide synthesis (SPPS), where it is incorporated into a growing peptide chain. The true synthetic power of this building block is realized after its incorporation, through the selective deprotection of the methyl ester side chain and subsequent modification to generate a diverse range of unnatural amino acids.

Experimental Protocol: Boc-SPPS Incorporation of Boc-Glu(OMe)-OH

Standard Boc-SPPS protocols are employed for coupling Boc-Glu(OMe)-OH to the resin-bound peptide.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIEA).

-

Coupling: Activate the carboxylic acid of Boc-Glu(OMe)-OH with a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

Experimental Protocol: On-Resin Saponification of the Methyl Ester

Once Boc-Glu(OMe)-OH is incorporated into the peptide, the methyl ester side chain can be selectively cleaved to reveal a free carboxylic acid.

-

Resin Swelling: Swell the peptide-resin in a suitable solvent like dimethylformamide (DMF).

-

Saponification: Treat the resin with a solution of lithium hydroxide (B78521) (LiOH) in a mixture of dioxane and water.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess base and byproducts. This leaves the side-chain carboxylate ready for further modification.

The general workflow for on-resin side-chain modification is depicted below.

Diversification of the Glutamic Acid Side Chain

The free carboxylate on the glutamic acid side chain serves as a versatile point for diversification, allowing for the synthesis of a wide range of unnatural amino acids.

Amide Bond Formation

The most common modification is the formation of an amide bond by coupling the side-chain carboxylate with various primary or secondary amines. This allows for the introduction of a wide array of functional groups, including aliphatic chains, aromatic moieties, and other bioactive molecules.

Table 2: Representative Yields for On-Resin Amide Coupling

| Amine | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| Benzylamine | HBTU/HOBt/DIEA | >90 | >95 | [5] |

| Propargylamine | HBTU/HOBt/DIEA | >90 | >95 | [5] |

| Various D-Aromatic Amines | HBTU | Good | High | [5] |

Other Modifications

Beyond simple amidation, the glutamic acid side chain can be a precursor to other unnatural amino acids. For instance, reduction of the side-chain carboxylate can lead to the formation of γ-hydroxy-α-amino acids. Furthermore, more complex transformations can be envisioned to create novel side-chain architectures. The synthesis of γ-carboxyglutamic acid, a key residue in blood coagulation, involves the carboxylation of glutamic acid, a process that is enzymatically controlled in nature but can be approached synthetically.[6][7]

Case Study: Synthesis of Pyroglutamic Acid Derivatives

An interesting and often encountered transformation of N-terminal glutamic acid or glutamine residues is the formation of pyroglutamic acid (pGlu), a cyclic lactam.[8][9] While sometimes an undesired side reaction, the deliberate synthesis of N-terminal pGlu can enhance peptide stability.

Experimental Protocol: On-Resin Cyclization to Pyroglutamic Acid

-

Peptide Synthesis: Synthesize the peptide with an N-terminal glutamic acid residue using standard SPPS.

-

Deprotection: Remove the N-terminal Boc group.

-

Cyclization: Treat the resin-bound peptide with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or an aminium-based reagent to facilitate the intramolecular cyclization between the free N-terminal amine and the side-chain carboxyl group.

-

Cleavage: Cleave the resulting pGlu-containing peptide from the resin.

The conversion of an N-terminal glutamic acid to pyroglutamic acid is illustrated in the following diagram.

Conclusion

Boc-Glu(OMe)-OH stands out as a highly valuable and versatile building block in the synthesis of unnatural amino acids. Its orthogonal protecting group strategy enables the straightforward incorporation into peptides via SPPS and subsequent selective modification of the side chain. This allows for the creation of a vast array of novel amino acid residues with tailored properties. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage the full potential of Boc-Glu(OMe)-OH in their pursuit of innovative peptide-based therapeutics and functional biomolecules. The ability to systematically modify the glutamic acid scaffold opens up new avenues for exploring structure-activity relationships and designing next-generation peptides with enhanced efficacy and stability.

References

- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 7. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

A Guide to Boc Chemistry for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations for solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy. A foundational technique in peptide chemistry, Boc-SPPS remains a robust and relevant method, particularly for the synthesis of long or challenging peptide sequences. This document details the core chemistry, experimental protocols, quantitative data, and potential pitfalls to enable the successful synthesis of peptides for research and drug development.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies purification by allowing excess reagents and by-products to be removed by simple filtration and washing, which in turn permits the use of a large excess of reagents to drive reactions to completion.[1][2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][3] Permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for their removal. This difference in acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1][4]

The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. A typical cycle consists of three main steps: deprotection, neutralization, and coupling.[1]

The Boc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Boc chemistry follows a well-defined, iterative process. Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid.

Caption: The iterative workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.

Deprotection

The first step in each cycle is the removal of the temporary Nα-Boc protecting group. This is typically achieved by treating the peptide-resin with a moderately strong acid, most commonly a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2][5] This treatment cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate (B77799) salt.[6]

Neutralization

The protonated N-terminal amine (trifluoroacetate salt) is not nucleophilic and therefore cannot participate in the subsequent coupling reaction.[1] It must be neutralized to the free amine by treatment with a hindered organic base. A solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF is commonly used for this purpose.[7][8] Thorough washing is required after this step to remove excess base, which could interfere with the subsequent coupling reaction.

Alternatively, in situ neutralization protocols have been developed where the neutralization and coupling steps are combined.[9] This approach can reduce cycle times and is particularly beneficial for "difficult" sequences prone to aggregation.[9][10]

Coupling

In the coupling step, the next Boc-protected amino acid is activated and reacted with the free N-terminal amine of the resin-bound peptide to form a new peptide bond. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[11]

Key Reagents and Materials

Resins for Boc-SPPS

The choice of solid support is crucial for the success of Boc-SPPS. The resin provides a solid anchor for the growing peptide chain and influences the conditions required for final cleavage.

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF, TFMSA) |

| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | Strong Acid (e.g., HF) |

| BHA Resin | Benzhydrylamine | Amide | Strong Acid (e.g., HF) |

| MBHA Resin | p-Methylbenzhydrylamine | Amide | Strong Acid (e.g., HF) |

Side-Chain Protecting Groups

To prevent unwanted side reactions, the reactive side chains of amino acids must be protected. In Boc-SPPS, these protecting groups are typically benzyl-based and are removed during the final cleavage step with a strong acid.

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Reagent |

| Arginine | Tosyl | Tos | HF, TFMSA |

| Aspartic Acid | Benzyl ester | Bzl | HF, TFMSA |

| Cysteine | 4-Methylbenzyl | Meb | HF |

| Glutamic Acid | Benzyl ester | Bzl | HF, TFMSA |

| Histidine | Dinitrophenyl | Dnp | Thiophenol, then HF |

| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |

| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |

Coupling Reagents

A variety of coupling reagents are available for Boc-SPPS, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions.

| Coupling Reagent | Class | Typical Coupling Time | Racemization Potential |

| DCC/HOBt | Carbodiimide/Additive | 1-4 hours | Low to Moderate |

| DIC/HOBt | Carbodiimide/Additive | 1-4 hours | Low to Moderate |

| HBTU | Aminium/Uronium Salt | 15-60 minutes | Low |

| HATU | Aminium/Uronium Salt | 15-60 minutes | Very Low |

| PyBOP | Phosphonium Salt | 15-60 minutes | Low |

| COMU | Aminium/Uronium Salt | 10-30 minutes | Very Low |

Note: Coupling times are highly sequence-dependent and may require optimization.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key steps in manual Boc-SPPS.

Loading of the First Amino Acid onto Merrifield Resin (Cesium Salt Method)

This method is widely used to attach the first Boc-protected amino acid to Merrifield resin, minimizing the risk of racemization.

Materials:

-

Merrifield resin (1% DVB, chloromethylated)

-

Boc-amino acid

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (B129727) (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve the Boc-amino acid (1.0-1.2 equivalents relative to resin substitution) in methanol.[12][13]

-

Add a small amount of water (approx. 10% of the methanol volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[12][13]

-

Evaporate the solution to dryness.

-

Add DMF and evaporate to dryness again to ensure the salt is anhydrous. Repeat this step.[12]

-

-

Resin Swelling:

-

Place the Merrifield resin in a reaction vessel.

-

Swell the resin in DMF for at least 30-60 minutes.[12]

-

-

Attachment Reaction:

-

Washing:

-

Filter the resin and wash it thoroughly with DMF (3 times), 50% aqueous DMF (3 times), 50% aqueous methanol (3 times), and finally methanol (3 times).[7]

-

Dry the resin under vacuum to a constant weight.

-

Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling for chain elongation.

Materials:

-

Peptide-resin

-

Deprotection Solution: 50% TFA in DCM (v/v)

-

Neutralization Solution: 10% DIEA in DCM or DMF (v/v)

-

Boc-amino acid

-

Coupling reagent (e.g., HBTU)

-

DCM

-

DMF

-

Isopropanol (IPA)

Procedure:

-

Deprotection:

-

Neutralization:

-

Coupling (using HBTU):

-

In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 equivalents relative to resin loading) with HBTU (0.95-1.0 equivalent relative to the amino acid) in DMF.[13]

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 1-5 minutes.[10][13]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[7]

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using the Ninhydrin (Kaiser) test. A negative result (no color change) indicates complete coupling.[15]

-

If the test is positive, the coupling step should be repeated ("double coupling").[14]

-

After a negative test, wash the resin with DMF (3 times) and DCM (3 times).[7]

-

Final Cleavage from the Resin (Standard HF Cleavage)

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride (B91410) (HF). Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.

Caption: Workflow for the final HF cleavage of the peptide from the resin.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole (B1667542), p-cresol)

-

HF cleavage apparatus (Teflon/Kel-F)

-

Dry ice/methanol bath

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.[16]

-

Add the appropriate scavenger(s). A common scavenger is anisole or p-cresol (B1678582) (1 mL per gram of resin).[16][17]

-

-

HF Distillation:

-

Cleavage Reaction:

-

HF Evaporation:

-

After the reaction is complete, evaporate the HF under a vacuum.[16]

-

-

Peptide Precipitation and Washing:

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide. Understanding these side reactions is crucial for troubleshooting and optimizing the synthesis.

Caption: Common side reactions encountered in Boc-SPPS.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[17] This is mitigated by the addition of scavengers, such as anisole or p-cresol, during the final cleavage step.[17]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring (aspartimide), which can lead to byproducts.[5][17] This can be minimized by using side-chain protecting groups like cyclohexyl esters for aspartic acid.[19]

-

Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[17] This side reaction can be suppressed by using in situ neutralization protocols.[5]

-

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, especially under acidic conditions.[17]

-

Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to incomplete coupling and deprotection.[14] This can be addressed by using resins with lower substitution, chaotropic salts, or structure-disrupting solvents.

Conclusion

The Boc solid-phase peptide synthesis strategy remains a powerful and reliable method for the chemical synthesis of peptides. Its robustness, particularly for long and hydrophobic sequences, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the core principles, careful selection of reagents, and meticulous execution of the experimental protocols outlined in this guide will enable researchers to successfully synthesize high-quality peptides for a wide range of applications. While potential side reactions exist, they can be effectively mitigated through strategic planning and the implementation of optimized protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

Stability of Boc-Glu(OMe)-OH Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-glutamic acid γ-methyl ester, commonly referred to as Boc-Glu(OMe)-OH, is a pivotal building block in peptide synthesis and the development of complex pharmaceutical intermediates. The stability of this molecule across a range of pH conditions is a critical parameter that dictates its storage, handling, and application in synthetic protocols. This technical guide provides an in-depth analysis of the stability of Boc-Glu(OMe)-OH under acidic, neutral, and basic conditions, detailing the primary degradation pathways and offering insights into appropriate analytical methodologies for stability assessment.

Introduction

Boc-Glu(OMe)-OH is an amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a methyl ester. This strategic protection allows for selective chemical manipulations at the alpha-carboxylic acid and subsequent deprotection steps in peptide synthesis. However, the Boc and methyl ester protecting groups exhibit differential lability to pH, making a thorough understanding of the compound's stability essential for its effective use.

This guide summarizes the expected stability profile of Boc-Glu(OMe)-OH, provides detailed experimental considerations for stability studies, and visualizes the key degradation pathways.

pH-Dependent Stability Profile

The stability of Boc-Glu(OMe)-OH is intrinsically linked to the chemical nature of its two primary protecting groups: the acid-labile Boc group and the base-labile methyl ester.

Acidic Conditions (pH < 4)

Neutral Conditions (pH 6-8)

Boc-Glu(OMe)-OH is expected to be relatively stable at neutral pH. Hydrolysis of the methyl ester and cleavage of the Boc group are generally slow under these conditions. However, prolonged storage in aqueous neutral solutions, especially at elevated temperatures, may lead to gradual hydrolysis of the methyl ester. One study on the hydrolysis of Boc-protected amino acid esters was conducted at a physiological pH of 7.2, indicating that hydrolysis can occur under these conditions, although the study focused on enzymatic catalysis.

Basic Conditions (pH > 8)

In basic media, the principal degradation route is the saponification of the γ-methyl ester, yielding the corresponding carboxylate. The Boc group is generally stable under basic conditions.[4] The rate of methyl ester hydrolysis is dependent on the hydroxide (B78521) ion concentration and the temperature.

A significant concern under basic conditions is the potential for racemization at the α-carbon. The abstraction of the α-proton by a base can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers. Studies on glutamic acid have shown that racemization can occur under alkaline treatment.[2]

Quantitative Stability Data

While specific kinetic data such as half-life and degradation rate constants for Boc-Glu(OMe)-OH across a pH range are not extensively documented in publicly available literature, the following table summarizes the expected stability based on the known lability of its functional groups.

| pH Range | Condition | Primary Degradation Pathway | Expected Stability | Potential Side Reactions |

| < 4 | Acidic | Cleavage of the Boc group | Low | - |

| 4 - 6 | Mildly Acidic | Slow cleavage of the Boc group | Moderate | - |

| 6 - 8 | Neutral | Minimal degradation | High | Slow hydrolysis of methyl ester |

| 8 - 10 | Mildly Basic | Saponification of the methyl ester | Moderate | Racemization |

| > 10 | Basic | Rapid saponification of the methyl ester | Low | Significant Racemization |

Experimental Protocols for Stability Assessment

A robust assessment of Boc-Glu(OMe)-OH stability requires well-defined experimental protocols and suitable analytical techniques.

Sample Preparation and Incubation

-

Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11) using standard buffer systems (e.g., phosphate, citrate, borate).

-

Stock Solution : Prepare a stock solution of Boc-Glu(OMe)-OH in an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.

-

Incubation : Dilute the stock solution with the respective buffers to a final known concentration. Incubate the samples at a constant temperature (e.g., 25 °C or 40 °C).

-

Time Points : Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Quenching : If necessary, quench the degradation reaction by adjusting the pH to neutral or by immediate freezing.

Analytical Methodologies

4.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most common method for monitoring the degradation of Boc-Glu(OMe)-OH.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically used.

-

Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).

-

Quantification : The percentage of remaining Boc-Glu(OMe)-OH and the formation of degradation products can be quantified by measuring the peak areas.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying degradation products. The mass spectrometer can provide molecular weight information, aiding in the structural elucidation of degradants.[5]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the Boc group (a singlet at ~1.4 ppm) or the methyl ester (a singlet at ~3.7 ppm) and the appearance of new signals from the degradation products.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary degradation pathways of Boc-Glu(OMe)-OH under acidic and basic conditions.

Caption: Degradation of Boc-Glu(OMe)-OH under acidic conditions.

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amino Protecting Groups Stability [organic-chemistry.org]

Spectroscopic Characterization of Boc-L-Glu(OMe)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-tert-butoxycarbonyl-L-glutamic acid α-methyl ester (Boc-L-Glu(OMe)-OH), a commonly used protected amino acid derivative in peptide synthesis and medicinal chemistry. This document compiles available spectroscopic information, outlines experimental protocols for data acquisition, and presents a logical workflow for the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts for Boc-L-Glu(OMe)-OH in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This information can be valuable for initial identification and for comparison with experimentally obtained spectra.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Coupling Constant (J) (Hz) |

| 8.34 | d | -NH | 7.8 |

| 6.97 | d | -OH | 8.4 |

| 4.46 | m | α-CH | |

| 4.05 | m | γ-CH₂ | |

| 3.68 | s | -OCH₃ | |

| 3.62 | s | -C(CH₃)₃ | |

| 2.94 | t | β-CH₂ | 2.6 |

| 2.66 | dd | β-CH₂ | J₁=2.6, J₂=... |

Data Source: Predicted data from iChemical.[1]

Note: The multiplicity and coupling constants are part of the prediction and should be confirmed with experimental data. The signal at 3.62 ppm is likely a singlet corresponding to the nine equivalent protons of the Boc-group. The signal at 3.68 ppm corresponds to the methyl ester protons. The multiplet at 4.46 ppm is the alpha-proton, and the multiplets at 4.05, 2.94, and 2.66 ppm correspond to the glutamic acid side chain protons. The signals at 8.34 and 6.97 ppm are assigned to the amide and carboxylic acid protons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific experimental IR spectrum for Boc-L-Glu(OMe)-OH is not available, the spectrum of the parent compound, L-glutamic acid 5-methyl ester, offers insight into the expected vibrational modes.

Characteristic IR Absorptions for L-Glutamic Acid 5-Methyl Ester

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-2500 | O-H stretch (carboxylic acid) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1640 | N-H bend (amine) |

Data Source: Inferred from the IR spectrum of L-glutamic acid 5-methyl ester.[2]

For Boc-L-Glu(OMe)-OH, one would expect to see additional characteristic peaks, including a strong C=O stretching band for the carbamate (B1207046) group of the Boc protecting group around 1680-1700 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of Boc-L-Glu(OMe)-OH. These protocols are generalized for amino acid derivatives and can be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

Boc-L-Glu(OMe)-OH sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Boc-L-Glu(OMe)-OH sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (D1) to 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Boc-L-Glu(OMe)-OH.

Materials:

-

Boc-L-Glu(OMe)-OH sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid Boc-L-Glu(OMe)-OH sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of the absorption bands to specific functional groups (e.g., C=O, O-H, N-H, C-H) to confirm the structure of the molecule.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Boc-L-Glu(OMe)-OH.

Caption: Spectroscopic analysis workflow for Boc-Glu(OMe)-OH.

References

The Researcher's Guide to Boc-Glu(OMe)-OH and Its Derivatives: Commercial Availability and Synthetic Applications

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of N-α-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) and its principal derivatives. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and development, offering a centralized resource for utilizing these valuable synthetic building blocks.

Commercial Landscape and Availability

Boc-Glu(OMe)-OH and its derivatives are readily available from a multitude of chemical suppliers worldwide. These compounds are crucial for introducing a glutamic acid residue into a peptide sequence with the γ-carboxyl group protected as a methyl ester. This protection strategy is orthogonal to the acid-labile Boc group on the α-amine, allowing for selective deprotection and modification.

Key commercially available derivatives include:

-

Boc-L-Glu(OMe)-OH: The most common L-enantiomer used in peptide synthesis.

-

Boc-D-Glu(OMe)-OH: The D-enantiomer, utilized for creating peptides with unnatural configurations to enhance stability or modulate biological activity.

-

Fmoc-L-Glu(OMe)-OH: The Fmoc-protected analogue, suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).

-

Z-L-Glu(OMe)-OH: The Z (or Cbz)-protected version, often employed in solution-phase peptide synthesis.

These compounds are typically supplied as white to off-white crystalline powders with purities often exceeding 98%, as determined by HPLC.[1][2] They are generally soluble in organic solvents like methanol, dichloromethane, and DMF.[3]

Physicochemical Properties

A summary of the key physicochemical properties for Boc-Glu(OMe)-OH and its common derivatives is presented below. This data has been compiled from various commercial and public sources.

Table 1: Physicochemical Data for Boc-L-Glu(OMe)-OH and its L-enantiomer Derivatives

| Property | Boc-L-Glu(OMe)-OH | Fmoc-L-Glu(OMe)-OH | Z-L-Glu(OMe)-OH |

| CAS Number | 45214-91-3[4] | 145038-50-2[1] | 4652-65-7[5] |

| Molecular Formula | C₁₁H₁₉NO₆[4] | C₂₁H₂₁NO₆[1] | C₁₄H₁₇NO₆[5] |

| Molecular Weight | 261.27 g/mol [4] | 383.39 g/mol [6] | 295.29 g/mol [5] |

| Appearance | White to off-white solid | White powder[1] | White powder to crystal |

| Melting Point | 74-77 °C[4] | 110-120 °C[1] | 76 °C[7] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly)[4] | DMSO (≥100 mg/mL)[6] | Soluble in Methanol[7] |

| Storage | 2-8°C[4] | 0-8 °C[1] | 2-8°C, Sealed in dry[7] |

Table 2: Physicochemical Data for D-enantiomer Derivative

| Property | Boc-D-Glu(OMe)-OH |

| CAS Number | 55227-00-4[2] |

| Synonym | Boc-D-Glu-OMe[2] |

| Molecular Formula | C₁₁H₁₉NO₆[2] |

| Molecular Weight | 261.4 g/mol [2] |

| Appearance | White crystalline powder[2] |

| Purity | ≥ 99% (HPLC)[2] |

| Melting Point | 59-64 °C[2] |

| Optical Rotation | [a]D20 = +27.3 ± 2º (C=1 in MeOH)[2] |

| Storage | 0-8 °C[2] |

Experimental Protocols: Application in Peptide Synthesis

Boc-Glu(OMe)-OH and its derivatives are primarily used in solid-phase peptide synthesis (SPPS). The following protocols provide a generalized methodology for their incorporation into a growing peptide chain.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing, with the growing peptide chain anchored to an insoluble resin support.[8]

Protocol for a Single Coupling Cycle using Boc-Glu(OMe)-OH in Boc-SPPS

This protocol outlines the steps for adding a Boc-Glu(OMe)-OH residue to a peptide chain attached to a resin (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Glu(OMe)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or another carbodiimide (B86325) coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Ninhydrin (B49086) test solutions

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% TFA in DCM for approximately 20-30 minutes.[9]

-

Washing: Neutralize the resin with a base wash (e.g., 10% DIEA in DMF) and then wash thoroughly with DMF and DCM to remove residual reagents.

-

Pre-activation and Coupling:

-

In a separate vial, dissolve Boc-L-Glu(OMe)-OH (3 equivalents relative to the resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[10]

-

Add the pre-activated amino acid solution to the swollen, deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (indicated by yellow beads) signifies a complete reaction.[10] If the test is positive, the coupling step may need to be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Side-Chain Deprotection and Final Cleavage

The methyl ester on the glutamic acid side chain is stable to the acidic conditions used for Boc group removal (TFA). It requires more stringent conditions for cleavage, which are typically applied during the final step of cleaving the peptide from the resin.

Protocol for Cleavage:

The specific cleavage cocktail depends on the type of resin and the amino acid composition of the peptide. For a standard Merrifield resin, a strong acid like anhydrous hydrogen fluoride (B91410) (HF) is often used.[9] Alternatively, a "Reagent K" cocktail (TFA/phenol/water/thioanisole/EDT) can be used for many resins, which simultaneously cleaves the peptide from the support and removes most common side-chain protecting groups, including the methyl ester.[11]

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail (e.g., Reagent K) to the resin.

-

Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[11]

-

Filter to separate the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[11]

-

The crude peptide can then be purified, typically by reverse-phase HPLC.

Conclusion

Boc-Glu(OMe)-OH and its derivatives are indispensable tools in modern peptide synthesis. Their commercial availability, coupled with well-established protocols for their use in both Boc and Fmoc-based SPPS, provides researchers with a reliable method for incorporating glutamic acid residues into synthetic peptides. The orthogonality of the methyl ester side-chain protection allows for flexible and efficient synthetic strategies, which are critical for the development of novel peptide-based therapeutics and research tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Z-Glu(ome)-OH | C14H17NO6 | CID 6350584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Z-GLU(OME)-OH | 4652-65-7 [amp.chemicalbook.com]

- 8. bachem.com [bachem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Application of Boc-Glu(OMe)-OH as a Foundational Precursor for the Synthesis of Novel Molecular Glues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals